molecular formula C18H13N3O4 B10875193 N'-[(4-nitrophenyl)carbonyl]naphthalene-1-carbohydrazide

N'-[(4-nitrophenyl)carbonyl]naphthalene-1-carbohydrazide

Cat. No.: B10875193
M. Wt: 335.3 g/mol
InChI Key: RKJJEGJBDYOMIC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE typically involves the reaction of 4-nitrobenzoyl chloride with 1-naphthohydrazide. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization from an appropriate solvent.

Industrial Production Methods

In an industrial setting, the production of N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to ensure consistent reaction conditions and efficient mixing of reactants. The use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: 4-Aminobenzoyl-1-naphthohydrazide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.

Mechanism of Action

The mechanism of action of N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify the active sites of enzymes, thereby inhibiting their activity. The naphthohydrazide moiety can also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-Nitrobenzoyl chloride: A precursor used in the synthesis of N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE.

    1-Naphthohydrazide: Another precursor used in the synthesis.

    4-Aminobenzoyl-1-naphthohydrazide: A reduction product of N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE.

Uniqueness

N’~1~-(4-NITROBENZOYL)-1-NAPHTHOHYDRAZIDE is unique due to its combination of a nitrobenzoyl group and a naphthohydrazide moiety, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C18H13N3O4

Molecular Weight

335.3 g/mol

IUPAC Name

N'-(4-nitrobenzoyl)naphthalene-1-carbohydrazide

InChI

InChI=1S/C18H13N3O4/c22-17(13-8-10-14(11-9-13)21(24)25)19-20-18(23)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,19,22)(H,20,23)

InChI Key

RKJJEGJBDYOMIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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